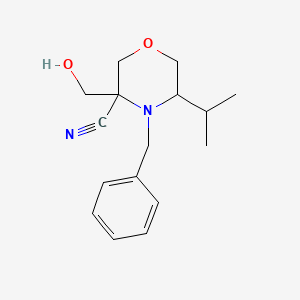

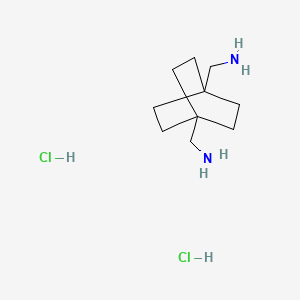

![molecular formula C9H15I B8215289 1-Iodo-4-methylbicyclo[2.2.2]octane](/img/structure/B8215289.png)

1-Iodo-4-methylbicyclo[2.2.2]octane

Overview

Description

1-Iodo-4-methylbicyclo[2.2.2]octane is a useful research compound. Its molecular formula is C9H15I and its molecular weight is 250.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Regioselective Iodination of Aryl Amines : A study by Alikarami, Nazarzadeh, and Soleiman‐Beigi (2015) demonstrated the use of a related compound, 1,4-dibenzyl-1,4-diazoniabicyclo[2.2.2]octane dichloroiodate, for efficient and regioselective iodination of aryl amines, both in solution and under solvent-free conditions (Alikarami et al., 2015).

Impact on Crystal Structures of Iodoplumbates : Wang et al. (2013) explored how different 1,4-diazabicyclo[2.2.2]octane derivatives impact the crystal structures of iodoplumbates. This study revealed semiconductor characteristics in all synthesized iodoplumbate hybrids (Wang et al., 2013).

Trimethylstannylation Mechanism : A 1985 study by Adcock, Iyer, Kitching, and Young investigated the trimethylstannylation of 1,4-dihalobicyclo[2.2.2]octanes. Their work suggested a novel radical chain mechanism involving radical anions and free radicals (Adcock et al., 1985).

Synthesis of Perfluoro Alkyl Lithium : Hollyhead, Stephens, Tatlow, and Westwood (1969) prepared the most stable perfluoro alkyl lithium by forming 1H-tridecafluorobicyclo[2.2.2]octane, which has implications in various chemical reactions (Hollyhead et al., 1969).

Photolysis of 1-Azidobicyclo[2.2.2]octane : In a study on the photolysis of 1-azidobicyclo[2.2.2]octane, Quast and Seiferling (1982) found that it produces mixtures of oligomers in different solvents, highlighting the chemical reactivity of such compounds (Quast & Seiferling, 1982).

Intramolecular Oxidative Coupling : Poupart, Lassalle, and Paquette (2003) discussed the intramolecular oxidative coupling of a bisenolate to produce 4-Methyltricyclo[2.2.2.03,5]octane-3,5-dione, which can act as a catalyst in various reactions (Poupart et al., 2003).

NMR Study of Polar Substituent Effects : Adcock, Abeywickrema, Iyer, and Kok (1986) conducted a 13C NMR study on 4-substituted 1-methylbicyclo[2.2.2]octanes to understand the transmission of polar substituent effects through the bicyclo[2.2.2]octane ring system (Adcock et al., 1986).

Synthesis of Iodoplumbate Hybrids : The synthesis and optical properties of iodoplumbate hybrids templated by in situ synthesized 1,4-diazabicyclo[2.2.2]octane derivatives were explored by Guan-E. Wang et al. (2013), revealing their semiconductor characteristics (Wang et al., 2013).

Halogen Bonding in Co-Crystals : Raatikainen and Rissanen (2009) studied the hierarchical halogen bonding in co-crystals of 1-iodo-3,5-dinitrobenzene and 1,4-diazabicyclo[2.2.2]octane, leading to polymorphism in these structures (Raatikainen & Rissanen, 2009).

properties

IUPAC Name |

1-iodo-4-methylbicyclo[2.2.2]octane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15I/c1-8-2-5-9(10,6-3-8)7-4-8/h2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGUYKVOVKVFKGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1)(CC2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15I | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

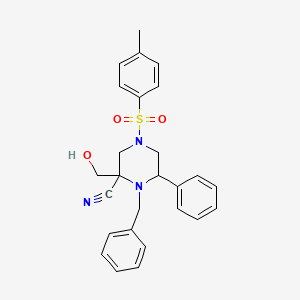

![4-(Hydroxymethyl)-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazine-4-carbonitrile](/img/structure/B8215221.png)

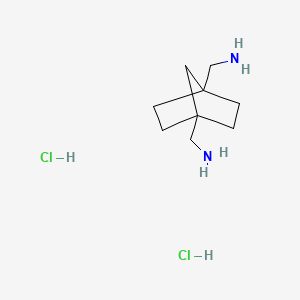

![Bicyclo[3.2.2]nonane-1,5-diamine dihydrochloride](/img/structure/B8215234.png)

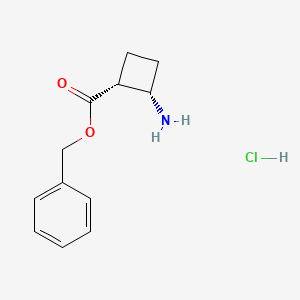

![[4-(1-Bicyclo[1.1.1]pentanyl)phenyl]methanamine;hydrochloride](/img/structure/B8215239.png)

![3-[3-(Trifluoromethoxy)phenyl]oxetan-3-amine;hydrochloride](/img/structure/B8215251.png)

![3-(Piperidin-1-yl)bicyclo[1.1.1]pentan-1-amine dihydrochloride](/img/structure/B8215259.png)

![1-(1-Bicyclo[1.1.1]pentanyl)phthalazine](/img/structure/B8215272.png)

![Methyl 4-phenylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B8215282.png)

![[5-(Aminomethyl)-1-bicyclo[3.2.1]octanyl]methanol;hydrochloride](/img/structure/B8215306.png)

![5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane;oxalic acid](/img/structure/B8215311.png)